molecular formula C10H11F2NO2S B2688837 N-(2,6-difluorobenzyl)cyclopropanesulfonamide CAS No. 1207043-33-1

N-(2,6-difluorobenzyl)cyclopropanesulfonamide

Cat. No.: B2688837
CAS No.: 1207043-33-1
M. Wt: 247.26
InChI Key: NZTWHZQPUGVLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Difluorobenzyl)cyclopropanesulfonamide (CAS 1207043-33-1) is an organic compound with the molecular formula C10H11F2NO2S and a molecular weight of 247.26 g/mol . This chemical features a cyclopropanesulfonamide group linked to a 2,6-difluorobenzyl moiety, a structural motif present in various bioactive molecules and patented chemical entities . The 2,6-difluorobenzyl group is a significant building block in medicinal and agricultural chemistry, as it is often used to create molecules with specific biological activities . For instance, structurally related sulfonamide compounds have been identified as inhibitors of carbonic anhydrase II, suggesting potential research applications in enzyme inhibition studies . The presence of the sulfonamide group makes this compound a valuable synthetic intermediate for developing new chemical probes, pharmaceutical candidates, and agrochemicals, such as herbicides and plant growth regulators . Researchers can utilize this compound in exploratory synthesis, structure-activity relationship (SAR) studies, and as a precursor in constructing more complex molecules. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Identifiers • CAS Number : 1207043-33-1 • Molecular Formula : C10H11F2NO2S • Molecular Weight : 247.26 g/mol • SMILES : O=S(C1CC1)(NCC2=C(F)C=CC=C2F)=O

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2S/c11-9-2-1-3-10(12)8(9)6-13-16(14,15)7-4-5-7/h1-3,7,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTWHZQPUGVLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)cyclopropanesulfonamide typically involves the reaction of 2,6-difluorobenzyl bromide with cyclopropanesulfonamide. The preparation of 2,6-difluorobenzyl bromide can be achieved through the bromination of 2,6-difluorotoluene using hydrobromic acid and hydrogen peroxide under lighting conditions . The reaction is carried out in the presence of an organic or inorganic solvent, and the product is purified using silica gel column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The benzyl group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the benzyl group to form different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that N-(2,6-difluorobenzyl)cyclopropanesulfonamide derivatives exhibit potential as anticancer agents. Research has shown that modifications to the cyclopropane structure can enhance the selectivity and potency against specific cancer types. For instance, derivatives have been synthesized that demonstrate improved activity against breast cancer cell lines, highlighting their potential in targeted cancer therapies.

Antiviral Activity
The compound has also been explored for its antiviral properties. Specific derivatives have been identified as effective inhibitors of viral replication, particularly in the case of HIV. The mechanism of action involves the inhibition of key viral enzymes, which is critical for the development of new antiviral therapies.

Pharmacological Applications

Receptor Modulation
this compound serves as a pharmacological intermediate in the development of receptor modulators. Notably, it has been utilized in synthesizing compounds that target P2Y12 receptors, which are significant in platelet aggregation and thrombotic events. This application underscores its importance in cardiovascular disease management.

Chronic Disease Treatment
The compound has shown promise in treating chronic diseases such as chronic obstructive pulmonary disease and rheumatoid arthritis. Studies indicate that its derivatives can modulate inflammatory pathways, providing a therapeutic avenue for managing chronic inflammatory conditions.

Table 1: Summary of Research Findings

Application AreaKey FindingsReference
AnticancerEnhanced potency against breast cancer cell lines
AntiviralEffective inhibitors of HIV replication
Receptor ModulationIntermediate for P2Y12 receptor antagonists
Chronic Disease TreatmentModulation of inflammatory pathways

Case Study: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant anticancer activity against multiple cancer cell lines. The research involved synthesizing a series of compounds with varying substituents on the cyclopropane ring. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting a novel mechanism of action that warrants further investigation.

Case Study: Antiviral Efficacy

In another study focusing on antiviral applications, specific derivatives were tested against HIV-1. The results indicated a dose-dependent inhibition of viral replication, with some compounds showing efficacy comparable to existing antiviral drugs. This highlights the potential for developing new therapeutic agents based on this compound's structure.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide compounds are known to inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access . The presence of the 2,6-difluorobenzyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzyl Group

The 2,6-difluorobenzyl group is often compared to its dichloro counterpart. Key findings include:

  • Enzymatic Inhibition : The dichloro variant demonstrated lower IC50 values in enzymatic assays, suggesting stronger binding affinity to target sites compared to the difluoro derivative .
Table 1: Activity Comparison of Halogen-Substituted Benzyl Derivatives
Compound Substituent Activity Against WT HIV-1 Activity Against Mutant HIV-1 (e.g., IRLL98) Enzymatic IC50 (nM)
Compound 25 2,6-Dichlorobenzyl High High <10
Compound 34 2,6-Difluorobenzyl Moderate Low/None >100

Core Structural Modifications

Variations in the cyclopropane-sulfonamide core and adjacent substituents influence pharmacological properties:

  • Cyclopentyl-Amino Derivatives: Compounds like N-(3-amino-4-methylcyclopentyl)cyclopropanesulfonamide () incorporate amino groups on the cyclopentyl ring, enhancing solubility and enabling further functionalization. These derivatives are intermediates in synthesizing more complex bioactive molecules .
  • Heterocyclic Additions: Derivatives such as N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide () feature fused heterocycles (e.g., pyrrolopyridine), which improve target selectivity and resistance profiles .
Table 2: Impact of Core Modifications on Bioactivity
Compound Structural Feature Key Advantage Reference
N-(2,6-Difluorobenzyl)cyclopropanesulfonamide Basic cyclopropane-sulfonamide core Metabolic stability
Cyclopentyl-amino derivatives Amino-functionalized cyclopentyl Enhanced solubility and derivatization
Pyrrolopyridine-containing derivatives Fused nitrogen heterocycles Improved target selectivity

Key Research Findings and Implications

  • Halogen Choice : The 2,6-difluorobenzyl group, while synthetically versatile, may compromise broad-spectrum antiviral activity compared to dichloro analogues. This highlights the trade-off between synthetic utility and biological efficacy .
  • Structural Optimization: Incorporating heterocycles or polar substituents (e.g., amino groups) mitigates limitations of the basic difluorobenzyl structure, enhancing potency and pharmacokinetics .
  • Market Relevance : Despite its suboptimal activity in some contexts, the 2,6-difluorobenzyl moiety remains valuable in drug discovery for its role as a versatile intermediate .

Biological Activity

N-(2,6-difluorobenzyl)cyclopropanesulfonamide is an intriguing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving 2,6-difluorobenzyl derivatives. The general synthetic route typically involves the reaction of 2,6-difluorobenzyl bromide with a cyclopropanesulfonamide precursor under controlled conditions to yield the target compound.

Key Steps in Synthesis:

  • Preparation of 2,6-Difluorobenzyl Bromide : This is often achieved by brominating 2,6-difluorotoluene in the presence of hydrobromic acid and hydrogen peroxide .
  • Formation of Cyclopropanesulfonamide : The cyclopropane ring is formed using a suitable sulfonamide reagent, allowing for the introduction of the difluorobenzyl group.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its antibacterial properties and potential as an enzyme inhibitor.

Antibacterial Properties

Research indicates that derivatives of 2,6-difluorobenzamide exhibit significant antibacterial activity. For instance, compounds designed based on this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be as low as 0.25-1 μg/mL against Bacillus subtilis and Staphylococcus aureus .

Compound Target Bacteria MIC (μg/mL)
3-chloroalkoxy derivativeBacillus subtilis0.25 - 1
3-bromoalkoxy derivativeStaphylococcus aureus<10
This compoundVarious strainsTBD

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Notably, it may act on specific targets involved in bacterial cell division processes, such as FtsZ protein inhibition . FtsZ is crucial for bacterial cytokinesis, making it a viable target for antibiotic development.

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

  • FtsZ Inhibition Study : A series of derivatives were synthesized and evaluated for their ability to inhibit FtsZ-mediated cell division. The most potent compounds demonstrated significant antibacterial activity alongside FtsZ inhibition .
  • Fragment-Based Drug Discovery (FBDD) : Research utilizing FBDD approaches has shown that small fragments containing the difluorobenzyl moiety can be optimized for better binding affinities and selectivity against specific bacterial strains .
  • In Vivo Studies : Preliminary in vivo studies suggest that derivatives based on this scaffold may exhibit favorable pharmacokinetic profiles and reduced toxicity compared to traditional antibiotics.

Q & A

Q. What are the common synthetic routes for preparing N-(2,6-difluorobenzyl)cyclopropanesulfonamide, and what are the critical reaction parameters?

The synthesis often involves a multi-step approach. A key precursor, 2,6-difluorobenzylamine, can be synthesized via the Gabriel method using 2,6-difluorobenzyl chloride and phthalimide under phase-transfer catalysis (95% yield) . Subsequent cyclopropane sulfonylation may employ nucleophilic substitution with cyclopropanesulfonyl chloride under controlled pH and temperature. Critical parameters include solvent polarity (e.g., DMF for solubility), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Characterization via NMR (¹H/¹³C) and LC-MS is essential to confirm purity .

Q. How can researchers optimize the stability of intermediates like 2,6-difluorobenzyl azide during synthesis?

Intermediates such as 2,6-difluorobenzyl azide are prone to thermal decomposition. Studies show that reactions at >140°C or extended residence times (>10 minutes) reduce yields due to degradation. Optimized conditions include:

  • Temperature: 120–140°C
  • Short residence times (≤5 minutes)
  • Use of inert solvents (e.g., THF) to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Resolves fluorine coupling patterns (e.g., J = 8–12 Hz for aromatic F) and cyclopropane ring protons (δ 0.8–1.5 ppm).
  • FT-IR : Confirms sulfonamide S=O stretches (1320–1350 cm⁻¹) and N-H bending (1550 cm⁻¹).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ calculated for C₁₁H₁₂F₂N₂O₂S: 298.06) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can map interactions with targets like kinases or ion channels. For example:

  • Docking : Fluorine atoms enhance binding via halogen bonds (e.g., with Tyr residues in kinase ATP pockets).
  • ADMET Prediction : SwissADME assesses logP (~2.5) and CNS permeability, guiding lead optimization .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

Discrepancies may arise from metabolic instability or off-target effects. Methodological solutions include:

  • Metabolite ID : LC-MS/MS to detect sulfonamide cleavage or cyclopropane oxidation.
  • Microsomal Stability Assays : Human liver microsomes (HLM) with NADPH cofactor (37°C, 1 hour) quantify metabolic turnover.
  • Target Engagement : CETSA (Cellular Thermal Shift Assay) validates target binding in live cells .

Q. How does the difluorobenzyl moiety influence structure-activity relationships (SAR) in sulfonamide-based inhibitors?

The 2,6-difluoro substitution:

  • Lipophilicity : Increases logD by ~0.5 vs. non-fluorinated analogs, enhancing membrane permeability.
  • Electron-Withdrawing Effects : Activates the benzyl group for nucleophilic aromatic substitution (e.g., with cysteine thiols in enzyme active sites). Comparative SAR studies show 10-fold higher potency against COX-2 vs. mono-fluorinated analogs .

Methodological Challenges

Q. What precautions are necessary when handling cyclopropanesulfonamide derivatives under high-pressure conditions?

  • Reactor Design : Use microcapillary reactors (≤500 µm diameter) to minimize thermal gradients and decomposition.
  • Pressure Control : Maintain ≤50 bar with automated back-pressure regulators.
  • Safety : Conduct reactions in explosion-proof enclosures with real-time FTIR monitoring for exothermic peaks .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : In-line NIR spectroscopy tracks reaction progress (e.g., sulfonamide formation at 1650 nm).
  • Design of Experiments (DoE) : Optimize factors like catalyst loading (0.5–2 mol%) and mixing speed (300–600 rpm) via response surface methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.